molecular formula C12H14N2O B13231467 3-(4-Aminophenyl)oxane-3-carbonitrile

3-(4-Aminophenyl)oxane-3-carbonitrile

Cat. No.: B13231467
M. Wt: 202.25 g/mol
InChI Key: GQTHGVSEHXJHJA-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(4-Aminophenyl)oxane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Aminophenyl)oxane-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(4-aminophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H14N2O/c13-8-12(6-1-7-15-9-12)10-2-4-11(14)5-3-10/h2-5H,1,6-7,9,14H2

InChI Key

GQTHGVSEHXJHJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC=C(C=C2)N

Origin of Product

United States

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